2-(trans-4-Aminocyclohexyl)propan-2-ol
Overview
Description
2-(trans-4-Aminocyclohexyl)propan-2-ol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(trans-4-Aminocyclohexyl)propan-2-ol is the proviral integration site for Moloney murine leukaemia virus (PIM) kinase . PIM kinase is a type of enzyme known as a serine/threonine protein kinase, which plays a crucial role in cell survival, proliferation, and differentiation .
Mode of Action
This compound acts as a selective ATP-competitive inhibitor of PIM kinase . This means that it competes with ATP (adenosine triphosphate) for binding to the kinase, thereby inhibiting the kinase’s activity . The inhibition of PIM kinase leads to a decrease in the phosphorylation of its downstream targets, which can result in the suppression of tumor growth .
Biochemical Pathways
The inhibition of PIM kinase by this compound affects several biochemical pathways. These include pathways involved in cell survival, proliferation, and differentiation . The exact downstream effects can vary depending on the specific cellular context, but generally, the inhibition of PIM kinase can lead to the suppression of tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PIM kinase activity . This can lead to a decrease in the phosphorylation of PIM kinase’s downstream targets, potentially resulting in the suppression of tumor growth .
Biochemical Analysis
Properties
IUPAC Name |
2-(4-aminocyclohexyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,11H,3-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGMKNUWVITXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693162 | |
Record name | 2-(4-Aminocyclohexyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899806-45-2 | |
Record name | 2-(4-Aminocyclohexyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2-(4-Amino-cyclohexyl)-propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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